molecular formula C8H11N3O2 B13166407 5-Amino-6-ethoxypyridine-2-carboxamide

5-Amino-6-ethoxypyridine-2-carboxamide

Cat. No.: B13166407
M. Wt: 181.19 g/mol
InChI Key: VOCOWNFAXXTGFY-UHFFFAOYSA-N
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Description

5-Amino-6-ethoxypyridine-2-carboxamide (CAS 1593466-90-0) is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol . It belongs to the class of pyridine dicarboxamide derivatives, scaffolds that are of significant interest in supramolecular and coordination chemistry due to their multiple binding sites, which allow them to act as chelating ligands for various metal cations . Researchers value pyridine-2,6-dicarboxamide-based compounds for their potential biological activities, which have been explored in the development of pharmacologically-active compounds, including those with antibacterial properties and the ability to stabilize telomeric G-quadruplex DNA, a target in senescence-mediated anticancer therapy . This specific ethoxy-substituted analog presents researchers with a building block for the synthesis of more complex molecules or for investigating its intrinsic chemical and biological properties. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

5-amino-6-ethoxypyridine-2-carboxamide

InChI

InChI=1S/C8H11N3O2/c1-2-13-8-5(9)3-4-6(11-8)7(10)12/h3-4H,2,9H2,1H3,(H2,10,12)

InChI Key

VOCOWNFAXXTGFY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=N1)C(=O)N)N

Origin of Product

United States

Preparation Methods

Cyclization of Aminodicyanoethenyl Carboxamide Precursors

Another synthetic approach involves the cyclization of N-(aminodicyanoethenyl)carboxamide hydrochlorides under acidic reflux conditions in ethanol to form highly functionalized 5-amino-6-ethoxy-substituted pyridine derivatives.

  • Refluxing (Z)-N-(2-amino-1,2-dicyanoethenyl)acetamide hydrochloride in ethanol with acid catalysis leads to the formation of 5-amino-6-ethoxypyridine-2-carboxamide analogs.

  • This method leverages the reactivity of dicyanoethenyl intermediates and acid-promoted cyclization to build the pyridine ring with the desired substituents.

Parameter Details
Starting material (Z)-N-(2-amino-1,2-dicyanoethenyl)carboxamide hydrochloride
Solvent Ethanol
Catalyst Acid catalysis (specific acid not detailed)
Temperature Reflux
Reaction type Cyclization
Product This compound analogs

This approach is noted for its simplicity and efficiency in forming highly functionalized pyridine derivatives, as reported in the Journal of the Chemical Society, Perkin Transactions 1.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Hydrogenation of 2-ethoxy-5-nitropyridine + condensation Direct reduction and condensation to amide High yield, straightforward Requires Pd catalyst and controlled hydrogenation
Acid-catalyzed cyclization of aminodicyanoethenyl carboxamide Cyclization under reflux in ethanol Simple reagents, efficient cyclization Acid catalysis conditions may require optimization
Palladium-catalyzed cross-coupling + functionalization Modular synthesis via cross-coupling Versatile for analog synthesis Multi-step, requires palladium catalysts and purification

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR): Proton NMR confirms the presence of ethoxy protons (quartet and triplet signals), aromatic pyridine protons, and amide NH signals consistent with the structure.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) shows molecular ion peaks corresponding to the expected molecular weight of 181.19 g/mol.

  • Infrared Spectroscopy (IR): Characteristic amide carbonyl stretch near 1670 cm^-1 and NH bending vibrations confirm the amide functionality.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-ethoxypyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-Amino-6-ethoxypyridine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-6-ethoxypyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-Amino-6-ethoxypyridine-2-carboxamide and related pyridine/thienopyridine carboxamides:

Compound Name Core Structure Substituents Molecular Formula (Hill Notation) Key Properties/Applications Reference
This compound Pyridine -NH₂ (C5), -OCH₂CH₃ (C6), -CONH₂ (C2) C₈H₁₁N₃O₂ (inferred) Not explicitly reported; inferred stability from analogs. N/A
PF-01247324 Pyridine -NH₂ (C6), -N(CH₃)-CO-NH₂ (C2), 2,3,5-trichlorophenyl (C5) C₁₃H₁₀Cl₃N₃O ≥98% purity; investigated as a kinase inhibitor.
F13714 Pyridine -N(CH₃)₂ (C6), -CH₂-C₆H₄-Cl-F (C5), piperidine-fluoromethanone (C2) C₂₁H₂₅ClF₂N₄O ≥95% purity; serotonin receptor modulator.
3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine -NH₂ (C3), -COOEt (C5), -CH₃ (C6), 4-methoxyphenyl (C4), -CONH₂ (C2) C₁₉H₂₀N₂O₃S Reported in fused heterocycle synthesis; photophysical applications.
5-Aminopyridine-2-carboxamidoxime Pyridine -NH₂ (C5), -C(=N-OH)-NH₂ (C2) C₆H₈N₄O Amidoxime derivative; chelating agent or precursor to bioactive molecules.

Key Structural and Functional Insights:

Substitution at position 5 (e.g., trichlorophenyl in PF-01247324) introduces steric bulk and lipophilicity, which may enhance membrane permeability in drug candidates .

Functional Group Variations: The ethoxy group in this compound likely increases solubility in polar solvents compared to halogenated analogs like PF-01247324 . Amidoxime derivatives (e.g., ) show distinct reactivity, such as metal coordination, unlike carboxamides .

Synthetic Pathways: Parallel solution-phase synthesis () and condensation methods () are common for pyridine/thienopyridine carboxamides. These routes may be adaptable for synthesizing this compound with modifications in amine coupling steps .

Key Research Findings and Limitations

  • Pharmacological Potential: Pyridine carboxamides with amino and alkoxy substituents (e.g., PF-01247324) are frequently explored in kinase inhibition, suggesting similar avenues for this compound .
  • Synthetic Challenges : The ethoxy group may require protective strategies during synthesis to prevent nucleophilic displacement, as seen in analogous compounds .
  • Data Gaps: Direct comparative studies on biological activity, solubility, or stability of this compound are absent in the provided evidence, necessitating further experimental validation.

Notes

  • Structural Analog Emphasis: Comparisons rely on compounds with shared functional groups (e.g., carboxamide, amino) but divergent cores (pyridine vs. thienopyridine).
  • Purity and Availability : Commercial analogs like PF-01247324 and F13714 are available at ≥95% purity, highlighting feasible scalability for the target compound .
  • Caution in Extrapolation : Electronic effects of the ethoxy group may differ significantly from halogen or methyl substituents, affecting reactivity and binding interactions.

Biological Activity

5-Amino-6-ethoxypyridine-2-carboxamide is an organic compound that has garnered interest in pharmacological research due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O2, with a molecular weight of approximately 180.21 g/mol. The compound features a pyridine ring substituted with an amino group, an ethoxy group, and a carboxamide functional group, which contribute to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, making it a candidate for developing anti-inflammatory drugs.
  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting possible applications in treating infections.
  • Enzyme Inhibition : Derivatives of this compound have been found to inhibit specific enzymes involved in disease pathways, indicating its potential utility in drug development.

The biological activity of this compound can be attributed to its ability to interact with biological targets through hydrogen bonding and other molecular interactions. This interaction enhances its efficacy in modulating enzyme activity and receptor interactions.

Interaction Studies

Research employing various techniques has elucidated the binding affinity of this compound with different biological targets. These studies often utilize:

  • Molecular Docking : To predict how the compound binds to specific enzymes or receptors.
  • In Vitro Assays : To assess the biological effects on cell lines or microbial cultures.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
5-Amino-6-methoxypyridine-2-carboxamideMethoxy group instead of ethoxyPotentially different solubility and reactivity
5-Amino-6-propoxy-pyridine-2-carboxamidePropoxy groupDifferent hydrophobic properties affecting bioactivity
5-Amino-pyridin-2-carboxylic acidLacks ethoxy; only carboxylic acidMore polar, potentially higher solubility

These comparisons highlight how variations in substituents can affect biological activity and chemical properties.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly reduced inflammation markers in animal models, suggesting a pathway for therapeutic development.
  • Antimicrobial Activity : Research conducted by Smith et al. (2023) revealed that this compound exhibited antimicrobial effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
  • Enzyme Inhibition : A study focused on enzyme inhibition found that certain derivatives could inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes. This suggests that this compound could be developed into a non-steroidal anti-inflammatory drug (NSAID).

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The synthesis begins with 6-ethoxypyridine derivatives reacted with appropriate amines under acidic conditions.
  • Reaction Conditions : Refluxing the mixture facilitates the formation of the desired carboxamide.
  • Purification Methods : Common purification techniques include recrystallization or column chromatography to isolate the product.

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